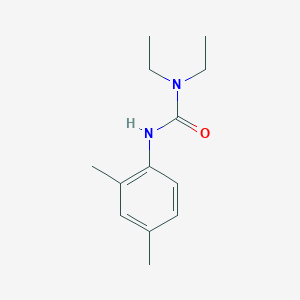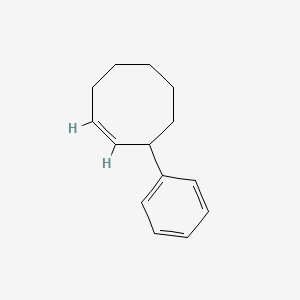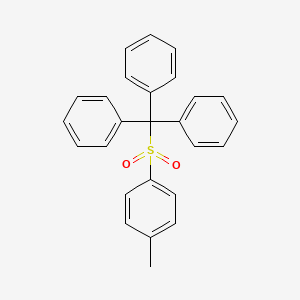
1,1-Diethyl-3-(2,4-xylyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-3-(2,4-xylyl)urea is an organic compound with the molecular formula C13H20N2O It is a derivative of urea, where the hydrogen atoms are replaced by ethyl and xylyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(2,4-xylyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. A common method involves the reaction of 2,4-xylyl isocyanate with diethylamine in an organic solvent under controlled temperature conditions. The reaction typically proceeds as follows:
2,4-xylyl isocyanate+diethylamine→this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-(2,4-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or xylyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Scientific Research Applications
1,1-Diethyl-3-(2,4-xylyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving urea derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-(2,4-xylyl)urea involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes that catalyze urea-related reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar in structure but contains sulfur instead of oxygen.
N,N’-Diethylurea: Lacks the xylyl group, making it less complex.
N,N’-Dimethylurea: Contains methyl groups instead of ethyl and xylyl groups.
Uniqueness
1,1-Diethyl-3-(2,4-xylyl)urea is unique due to the presence of both ethyl and xylyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
122020-25-1 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)13(16)14-12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
OCDMFHDZLCUTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)
![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)

![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)





![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
